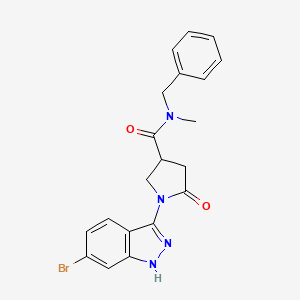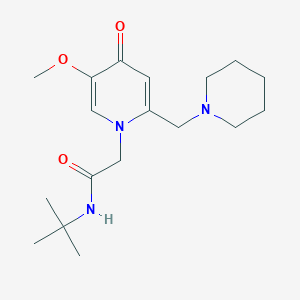
N-(tert-butyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-TERT-BUTYL-2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dihydropyridine ring, introduction of the piperidine moiety, and subsequent functionalization to introduce the tert-butyl and methoxy groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-TERT-BUTYL-2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studying enzyme interactions or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which N-TERT-BUTYL-2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-TERT-BUTYL-2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE include other dihydropyridine derivatives, piperidine-containing compounds, and tert-butyl-substituted molecules. Examples include:
N-TERT-BUTYLACRYLAMIDE: A simpler compound with a tert-butyl group and an amide functionality.
Dihydropyridine Derivatives: Compounds with similar ring structures but different substituents.
Piperidine Derivatives: Molecules containing the piperidine ring, which may have different functional groups attached.
Uniqueness
The uniqueness of N-TERT-BUTYL-2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE lies in its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H29N3O3 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-tert-butyl-2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetamide |
InChI |
InChI=1S/C18H29N3O3/c1-18(2,3)19-17(23)13-21-12-16(24-4)15(22)10-14(21)11-20-8-6-5-7-9-20/h10,12H,5-9,11,13H2,1-4H3,(H,19,23) |
Clé InChI |
QHELUNVUETWXHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)CN1C=C(C(=O)C=C1CN2CCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B11231708.png)
![N-(4-bromophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11231714.png)
![N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11231718.png)
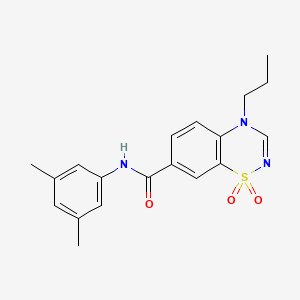
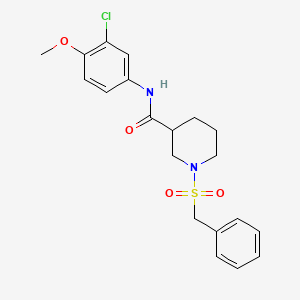
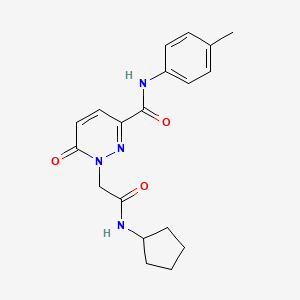
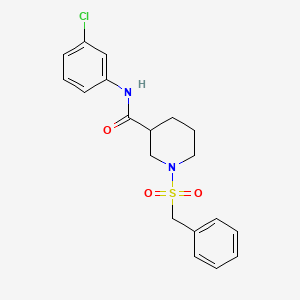

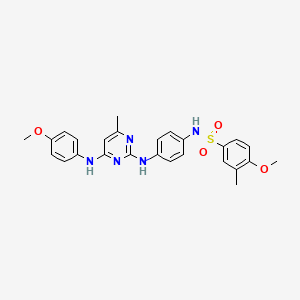
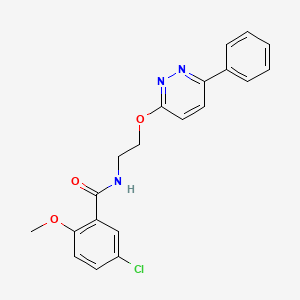
![N-benzyl-1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11231781.png)
![N-benzyl-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11231785.png)
![1-(azepan-1-yl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11231805.png)
